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Diallyltin dibromide

Cat. No.: B103391
CAS No.: 17381-88-3
M. Wt: 360.66 g/mol
InChI Key: YLKVXRKJVMGRRR-UHFFFAOYSA-L
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Description

Overview of Organotin Chemistry in Modern Research

Organotin compounds, characterized by the presence of at least one tin-carbon bond, have been a significant area of research in chemistry for over a century. researcher.lifelupinepublishers.com The field has evolved from early discoveries to widespread industrial applications, driven by the unique properties of these compounds. researcher.lifelupinepublishers.com Organotin compounds are broadly classified into organotin(II) and organotin(IV) derivatives, with the latter being more stable and extensively studied. rjpbcs.com The versatility of tin, which can exist in multiple oxidation states (primarily +2 and +4), allows for the formation of a wide array of compounds with diverse applications. numberanalytics.com Modern research in organotin chemistry is propelled by the development of sophisticated experimental techniques like multinuclear NMR and X-ray crystallography, which provide detailed insights into their structure and reactivity. rjpbcs.com

Significance of Organotin Compounds in Catalysis and Organic Synthesis

Organotin compounds are pivotal in various industrial and laboratory-scale chemical transformations. lupinepublishers.com They serve as effective catalysts in numerous organic reactions, including esterification, transesterification, and polymerization. rjpbcs.comnumberanalytics.com A key advantage of tin-based catalysts is their thermal stability, which allows them to function at high temperatures without decomposition. rjpbcs.com In organic synthesis, organotin reagents are indispensable for creating new carbon-carbon bonds. For instance, organotin hydrides are utilized in radical reductions and hydrostannation reactions, while organotin alkoxides are employed in transesterification processes. numberanalytics.comgelest.com The Lewis acidic nature of many organotin compounds facilitates a variety of chemical transformations. numberanalytics.com

Rationale for Dedicated Research on Diallyltin Dibromide

This compound ((C₃H₅)₂SnBr₂) has emerged as a compound of particular interest due to its unique reactivity and potential applications. It serves as a key intermediate in various organic syntheses, particularly in allylation reactions. The high chemoselectivity of this compound towards aldehydes makes it a valuable reagent for the formation of homoallylic alcohols. ias.ac.in Research has shown that this compound, which can be prepared from the direct reaction of allyl bromide and tin powder, is a versatile reagent for C-C bond formation. acs.orgresearchgate.net Its ability to react with a range of substrates, including β-ketoaldehydes and imines, to produce different products based on reaction conditions, highlights the need for dedicated study. ias.ac.intandfonline.com

Scope and Objectives of the Research Endeavor

This article aims to provide a focused and comprehensive overview of the chemical compound this compound. The primary objective is to detail its chemical properties, synthesis, and specific applications in the realms of catalysis and organic synthesis. The scope is strictly limited to the scientific aspects of this compound, presenting detailed research findings and relevant data. This endeavor seeks to consolidate the existing knowledge on this specific organotin compound, offering a clear and authoritative resource for researchers in the field.

Chemical Properties and Synthesis of this compound

This compound is an organotin compound with the chemical formula C₆H₁₀Br₂Sn. nih.gov It is a key reagent in various chemical transformations due to the reactivity of the allyl groups and the tin-bromine (B14679306) bonds.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₀Br₂Sn nih.gov
Molecular Weight 360.66 g/mol nih.govncats.io
CAS Number 17381-88-3 nih.gov
Boiling Point 112-116 °C at 4.5 mmHg77-79 °C at 2 mmHg cdnsciencepub.comacs.org
Density 1.8640 g/cm³ acs.org

The synthesis of this compound can be achieved through the direct reaction of allyl bromide with tin powder. acs.org One established method involves refluxing a solution of allyl bromide in toluene (B28343) in the presence of tin powder, which initially results in a modest yield. acs.org The efficiency of this synthesis can be significantly improved by the use of catalysts. For instance, the addition of mercuric chloride has been shown to increase the yield considerably. acs.org Furthermore, organic bases such as pyridine, triethylamine (B128534), and dimethylaniline have been found to be effective catalysts, boosting the yield of this compound to around 70%. acs.org The direct synthesis method developed by Sisido and coworkers involves refluxing reactive halides like allyl bromide with tin powder in a suitable solvent. um.edu.my

Applications in Catalysis and Organic Synthesis

This compound is a versatile reagent with significant applications in both catalysis and organic synthesis, primarily centered around its ability to act as an allylating agent.

Role in Catalytic Processes

While this compound itself is more commonly a reagent, organotin compounds, in general, are widely used as catalysts. rjpbcs.com For example, diallyltin oxide, which can be prepared from the hydrolysis of this compound, is listed as a catalyst for the reactions of organic polyisocyanates and polyesters. google.com The broader family of organotin compounds, including dialkyltin dihalides like this compound, are recognized for their catalytic activity in the formation of polyurethanes. google.com The catalytic mechanism often involves the Lewis acidic tin center coordinating with a reactant containing a hydroxyl group. gelest.com

Utility in Organic Synthesis

The primary application of this compound in organic synthesis is as an allylating agent for carbonyl compounds and imines. tandfonline.com This reaction is a convenient method for carbon-carbon bond formation. ias.ac.in

Table 2: Applications of this compound in Organic Synthesis

Reaction TypeSubstrateProductKey FeaturesSource(s)
Allylation AldehydesHomoallylic alcoholsHigh chemoselectivity for the aldehyde group. Can be performed in aqueous media. researchgate.net ias.ac.inresearchgate.net
Asymmetric Allylation Achiral AldehydesChiral homoallylic alcoholsAchieved using a chiral diamine promoter derived from L-proline. lookchem.comresearchgate.net lookchem.comresearchgate.net
Allylation of β-ketoaldehydes β-ketoaldehydesHomoallyl alcohols, skipped or conjugated dienesProduct depends on the substrate's side groups and work-up procedure. ias.ac.intandfonline.com
Allylation of Imines Functionalized iminesHomoallylic aminesProvides a route to nitrogen-containing organic structures. ias.ac.intandfonline.com

The reaction of this compound with aldehydes to produce homoallylic alcohols is a well-established synthetic transformation. researchgate.net This reaction can be carried out under various conditions, including in aqueous media, which aligns with the principles of green chemistry. nih.gov Furthermore, the development of asymmetric allylation reactions using this compound in the presence of a chiral promoter allows for the synthesis of enantiomerically enriched homoallylic alcohols. lookchem.comresearchgate.net

Research has also explored the reactivity of this compound with more complex substrates. For example, its reaction with β-ketoaldehydes can lead to different products depending on the reaction conditions. With β-ketoaldehydes lacking aromatic side groups, the expected homoallylic alcohols are formed. However, when aromatic side groups are present, the reaction can yield either skipped or conjugated dienes depending on whether an aqueous work-up is employed. ias.ac.intandfonline.com This demonstrates the tunable reactivity of this compound. Similarly, its reaction with functionalized imines provides a pathway to homoallylic amines. ias.ac.intandfonline.com

In some synthetic protocols, this compound is generated in situ. For example, in electrochemical allylations, a catalytic amount of tin is used, and the diallyltin reagent is regenerated electroreductively. researchgate.net This approach has been successfully applied to the allylation of aldehydes and ketones. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10Br2Sn B103391 Diallyltin dibromide CAS No. 17381-88-3

Properties

IUPAC Name

dibromo-bis(prop-2-enyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2C3H5.2BrH.Sn/c2*1-3-2;;;/h2*3H,1-2H2;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YLKVXRKJVMGRRR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[Sn](CC=C)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10169672
Record name Stannane, diallyldibromo-
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Molecular Weight

360.66 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17381-88-3
Record name Dibromodi-2-propen-1-ylstannane
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Record name Stannane, diallyldibromo-
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Record name Diallyltin dibromide
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Record name Stannane, diallyldibromo-
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Record name Diallyltin dibromide
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Synthetic Methodologies and Precursor Chemistry of Diallyltin Dibromide

Direct Synthesis Approaches

The most common and direct method for synthesizing diallyltin dibromide involves the reaction of allyl bromide with metallic tin. This approach, while straightforward, is subject to various factors that influence its efficiency, including the presence of catalysts and specific reaction conditions.

Reaction of Allyl Bromide with Metallic Tin

The direct reaction between allyl bromide and metallic tin powder is a foundational method for the preparation of this compound. acs.orgcapes.gov.bracs.org This reaction can be conducted in different solvent systems, including aqueous media and organic solvents like toluene (B28343). acs.orgacs.org In aqueous environments, the reaction proceeds to form this compound, which is an efficient agent for the allylation of carbonyl compounds. acs.orgcapes.gov.bracs.org The process involves the oxidative addition of the allyl group to the tin metal.

The reaction can be represented by the following equation:

2 CH₂=CHCH₂Br + Sn → (CH₂=CHCH₂)₂SnBr₂

Research has shown that this reaction can also proceed in boiling water or butanol, although under these conditions, propylene (B89431) is yielded as a product. acs.org The use of moistened tin powder has been observed to result in a 14% yield under uncatalyzed conditions, a significant increase from the 2% yield obtained under strictly anhydrous conditions. acs.org

Influence of Catalysts in Synthesis Efficiency

The efficiency of the direct synthesis of this compound is markedly improved by the use of catalysts. researchgate.net Mercuric chloride has been identified as an effective catalyst, presumably by activating the tin powder through amalgamation. acs.org

The addition of amines, such as triethylamine (B128534), dimethylaniline, or morpholine, in conjunction with mercuric chloride, can further enhance the yield to approximately 70-81.7%. acs.org These amines are thought to aid in the polarization of the carbon-bromine bond in allyl bromide, facilitating the formation of radicals by the tin metal. acs.org Triphenylphosphine and triphenylarsine (B46628) have also demonstrated slight catalytic activity. acs.org Interestingly, certain substances like triethanolamine (B1662121) and sodium methoxide (B1231860) inhibit the reaction. acs.org

An electrochemical approach has also been developed, where this compound is generated in situ catalyzed by a small loading of tin in a divided cell with platinum electrodes. nih.gov This method highlights the ongoing innovation in the synthesis of this compound.

Below is a table summarizing the effect of various catalysts on the yield of this compound.

Catalyst(s)SolventYield (%)Reference
None (anhydrous)Toluene2 acs.org
None (moistened tin)Toluene14 acs.org
Mercuric ChlorideToluene- acs.org
TriethylamineToluene- acs.org
Mercuric Chloride, TriethylamineToluene81.7 acs.org

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. whiterose.ac.uknih.gov The choice of solvent plays a significant role. For instance, in the presence of mercuric chloride and triethylamine as catalysts, using anhydrous toluene as a solvent resulted in an 81.7% yield, whereas toluene saturated with water only afforded a 44% yield. acs.org

A detailed procedure for synthesis involves refluxing a mixture of tin powder and mercuric chloride in toluene, followed by the addition of triethylamine and then allyl bromide. researchgate.net The reaction progress is often indicated by a gradual rise in temperature. acs.org After the reaction is complete, the product is isolated by filtration and distillation under reduced pressure. researchgate.net

The optimization process often involves a systematic variation of parameters such as temperature, reaction time, and the molar ratio of reactants and catalysts to achieve the desired outcome. whiterose.ac.uknih.gov

Exploration of Organotin Intermediates in Synthesis

The synthesis of this compound is not a simple one-step process but involves the formation of reactive organotin intermediates. Understanding these intermediates is key to comprehending the reaction mechanism and its synthetic applications.

Formation and Reactivity of Allyltin(II) Bromide

In aqueous media, the reaction between allyl bromide and tin initially produces allyltin(II) bromide as an intermediate, which then further reacts to form this compound. acs.orgcapes.gov.bracs.org Both of these organotin species can act as allylating agents for carbonyl compounds. acs.orgcapes.gov.bracs.org

Sn + CH₂=CHCH₂Br → CH₂=CHCH₂SnBr (Allyltin(II) bromide)

CH₂=CHCH₂SnBr + CH₂=CHCH₂Br → (CH₂=CHCH₂)₂SnBr₂

Competitive experiments have demonstrated that allyltin(II) bromide is more reactive than this compound in the allylation of carbonyl compounds. acs.orgcapes.gov.bracs.org This understanding of the intermediate's reactivity has significant implications for synthetic applications, particularly in Barbier-type reactions. acs.org

In situ Spectroscopic Observation of Organotin Species during Synthesis

The transient nature of organotin intermediates necessitates advanced analytical techniques for their observation. In situ spectroscopic methods, such as ¹H-NMR spectroscopy, have been instrumental in monitoring the progress of the reaction of allyl bromide and tin in water. researchgate.net These studies allow for the direct observation and assignment of signals corresponding to various organotin species, including this compound, triallyltin bromide, and tetrallyltin, as the reaction proceeds over time. researchgate.net

Raman spectroscopy is another powerful tool for the in situ and real-time monitoring of mechanochemical reactions, which could be applied to study the solid-state synthesis of organotin compounds. beilstein-journals.org This technique can track the disappearance of reactant signals and the emergence of product signals, providing insights into the reaction kinetics and mechanism. beilstein-journals.org

Reactivity and Mechanistic Investigations of Diallyltin Dibromide

Fundamental Reactivity Patterns

Diallyltin dibromide is an efficient reagent for the allylation of carbonyl compounds, capably reacting with both aldehydes and ketones to produce the corresponding homoallylic alcohols. acs.org This reactivity is notable in both organic solvents and aqueous media. acs.org In fact, the presence of water has been observed to have an accelerating effect on the allylation of carbonyl compounds with this compound in ether. ingentaconnect.com The compound is stable in water at room temperature, with its ¹H NMR spectrum in D₂O remaining unchanged overnight. acs.org

In the context of aqueous Barbier reactions involving allyl bromide and tin, kinetic and mechanistic studies have demonstrated that allyl bromide and tin react to first form allyltin(II) bromide, which is then converted to this compound. acs.orgcapes.gov.br Both of these organotin intermediates can subsequently react with carbonyl compounds. acs.orgcapes.gov.br However, competitive experiments have shown that allyltin(II) bromide is more reactive than this compound. acs.orgcapes.gov.br NMR studies monitoring the reaction of allyl bromide and tin in water have confirmed the sequential formation of various allyltin (B8295985) species, including this compound. researchgate.netnih.govresearchgate.net

Investigation of Solvent Effects and Green Chemistry Approaches

The use of aqueous media for organometallic reactions represents a significant advancement in green chemistry, and this compound has been shown to be a highly effective reagent in this environment. It is a proficient allylation reagent for carbonyl compounds when the reaction is conducted in water, consistently producing the corresponding homoallylic alcohols in high yields. acs.org This reactivity extends to both aldehydes and ketones. acs.org A notable aspect of its reactivity in aqueous media is its chemoselectivity; for instance, in reactions with α,β-unsaturated aldehydes like cinnamaldehyde, only the 1,2-addition product is formed. acs.org

The Barbier-type reaction, which involves the coupling of an organic halide with a carbonyl compound mediated by a metal, is significantly enhanced in water when using tin. acs.orgnih.gov this compound is a key intermediate in this process. acs.orgcapes.gov.bracs.orgresearchgate.net The reaction in water often proceeds cleanly and efficiently without the need for flammable organic solvents, and processes like protection and deprotection of functional groups can frequently be avoided. researchgate.net Research has demonstrated that tin-mediated allylations of various aldehydes, including methoxy- and hydroxybenzaldehydes, can be carried out efficiently in aqueous hydrochloric acid, yielding homoallylic alcohols in high yields within a short timeframe of about 15 minutes. nih.govmdpi.com Similarly, aliphatic aldehydes react to give moderate to excellent yields in 30 to 60 minutes. nih.govmdpi.com The use of basic conditions, such as in a potassium hydrogen phosphate (B84403) (K₂HPO₄) solution, has also been shown to improve yields for certain substrates like 2-hydroxy and 2-methoxybenzaldehydes compared to reactions in pure water. nih.govresearchgate.net

The following table summarizes the results of tin-mediated allylation of various oxy-substituted benzaldehydes in aqueous media, highlighting the effect of the reaction medium on product yield.

Table 1: Tin-Mediated Allylation of Oxy-Substituted Benzaldehydes in Aqueous Media

Data derived from studies on the allylation of various benzaldehydes using tin and allyl bromide in different aqueous environments. nih.govresearchgate.net

EntryAldehydeMediumTime (h)Yield (%)
12-MethoxybenzaldehydeH₂O2475
22-MethoxybenzaldehydeK₂HPO₄2485
34-MethoxybenzaldehydeK₂HPO₄2482
43-MethoxybenzaldehydeH₂O2480
53-MethoxybenzaldehydeK₂HPO₄2475
62-HydroxybenzaldehydeH₂O2480
72-HydroxybenzaldehydeK₂HPO₄2490

The choice of solvent has a profound impact on the reaction pathways and outcomes of transformations involving this compound. While early syntheses of this compound were performed in boiling toluene (B28343), later studies revealed that the reaction of allyl bromide with tin in boiling water or butanol primarily yields propylene (B89431). acs.org This highlights the critical role of the solvent in directing the reaction toward the desired organotin compound.

In the context of allylation reactions, water not only acts as a green solvent but also actively influences the reaction rate and mechanism. The presence of water can significantly accelerate tin-mediated carbonyl allylations. researchgate.net The pH of the aqueous medium is a crucial factor; reactions in acidic solutions (e.g., HCl) are often much faster than those in neutral or basic solutions. nih.govresearchgate.net This acceleration is attributed to the faster formation of the active allyltin(IV) species in acidic conditions. researchgate.netmdpi.com For example, the allylation of hydroxy- and methoxybenzaldehydes can be completed in just 15 minutes in an aqueous HCl solution. mdpi.com

The composition of the organotin species formed during the reaction is also dependent on the medium. researchgate.net NMR studies have shown that in basic aqueous solutions, tetrallyltin can be the major species observed, whereas under acidic conditions, a mixture of species, including this compound, is present. mdpi.com The use of co-solvents can also be beneficial; for instance, the addition of dioxane has been employed in certain aqueous allylations. nih.govresearchgate.net In non-aqueous solvents like dichloromethane, this compound is effective for the allylation of specific substrates such as imines with hydroxyl-aryl groups, even without a catalyst. ias.ac.in

Reactions in Aqueous Media and Their Enhanced Reactivity

Mechanistic Elucidation of Tin-Mediated Transformations

This compound is firmly established as a key active organotin intermediate in tin-mediated Barbier-type allylation reactions. acs.orgnih.govresearchgate.net In aqueous media, the reaction between allyl bromide and metallic tin generates organotin species that then react with carbonyl compounds. acs.orgcapes.gov.bracs.org ¹H-NMR spectroscopic studies have directly observed the in-situ generation of allylation intermediates, including this compound, during these reactions. nih.govresearchgate.net

The stereoselectivity observed in certain tin-mediated allylation reactions has led to the postulation of cyclic transition states. nih.govresearchgate.net Particularly in the reaction of ortho-substituted benzaldehydes in a basic potassium hydrogen phosphate (K₂HPO₄) solution, the observed high yields and moderate syn-diastereoselectivity suggest the involvement of a cyclic organotin intermediate or transition state. nih.govresearchgate.netmdpi.com

This hypothesis proposes that the presence of a coordinating group (like a methoxy (B1213986) or hydroxyl group) in the ortho position of the aldehyde allows for the formation of a structured, cyclic transition state with the allyltin intermediate. mdpi.com This chelation-controlled model would explain the increased diastereoselectivity observed specifically with these ortho-substituted substrates, as it imposes conformational rigidity on the transition state, directing the approach of the allyl group. mdpi.com When crotyl bromide is used instead of allyl bromide, the crotylation reactions in aqueous HCl proceed with exclusive γ-regioselectivity, and the syn isomer is preferentially formed, further supporting the influence of organized transition states on selectivity. nih.govresearchgate.netmdpi.com

Table 2: Diastereoselectivity in the Tin-Mediated Crotylation of Aldehydes in Aqueous HCl

Data from the crotylation of various aldehydes using tin and crotyl bromide, showing the preferential formation of the syn isomer, suggestive of organized transition states. nih.govresearchgate.net

EntryAldehydeTimeYield (%)syn:anti Ratio
1Benzaldehyde15 min9865:35
22-Methoxybenzaldehyde15 min9870:30
33-Methoxybenzaldehyde15 min9865:35
44-Methoxybenzaldehyde15 min9865:35
52-Hydroxybenzaldehyde15 min9575:25
6Heptanal1 h8560:40

The mechanism of tin-mediated allylations, and by extension the reactions of this compound, has been a subject of investigation to distinguish between radical and ionic pathways. Early work on the direct synthesis of this compound in toluene considered the reaction to be of a radical nature. acs.org However, subsequent, more detailed mechanistic studies on the aqueous Barbier-type reaction have cast doubt on a radical chain mechanism. nih.govresearchgate.net

Control experiments designed to probe the involvement of radical intermediates have shown that the presence of radical initiators (like peroxides) or radical scavengers (such as phenol (B47542) or TEMPO) has no significant effect on the reaction outcome. researchgate.net This evidence strongly suggests that a Single Electron Transfer (SET) or a radical chain pathway is unlikely to be the primary mechanism. researchgate.netmdpi.com The reaction is therefore thought to proceed through an organometallic pathway involving ionic intermediates. researchgate.net While the formation of the organotin species from metallic tin and allyl bromide might involve radical processes on the metal surface, the subsequent allylation of the carbonyl group is best described as an ionic reaction. acs.org The observation of defined organotin intermediates like this compound via NMR spectroscopy further supports a mechanism that is predominantly organometallic and ionic in nature rather than one dominated by free radicals. nih.govresearchgate.netmdpi.com

Kinetic Studies and Rate-Determining Steps

Understanding the kinetics of reactions involving this compound is crucial for elucidating the reaction mechanism and optimizing reaction conditions. Studies on the tin-mediated Barbier-type allylation of carbonyl compounds, where this compound is a key intermediate, have provided significant insights into the reaction's rate-determining step.

The reaction mechanism can be viewed as a two-stage process:

Formation of the Allyltin Reagent : Metallic tin reacts with allyl bromide to form active allyltin species, such as this compound. This step is considered to be slow and rate-limiting. mdpi.com

The influence of the reaction medium on the kinetics is profound. For instance, the addition of acid, such as hydrochloric acid (HCl), has been shown to dramatically decrease reaction times. mdpi.comnih.gov This catalytic effect is attributed to the acceleration of the formation of the active allyltin(IV) species. nih.gov In the absence of an acid catalyst, the reaction is significantly slower, often resulting in the recovery of unreacted starting material. mdpi.comnih.gov

The following table presents kinetic data from the tin-mediated allylation of various aldehydes in an acidic medium, illustrating the efficiency of the reaction under these conditions. The formation of this compound is the precursor to the rapid carbonyl addition that yields the final homoallylic alcohol products.

Allylation of Aldehydes Mediated by Tin in 0.25 M HCl Solution at Room Temperature mdpi.com
EntryAldehydeTime (min)Yield (%)
12-OCH₃-C₆H₄CHO1598
23-OCH₃-C₆H₄CHO1596
34-OCH₃-C₆H₄CHO1598
4C₆H₅CHO1597
54-Cl-C₆H₄CHO1595
64-F-C₆H₄CHO1596
7Hexanal3085
8Heptanal3088
9Octanal3085

Advanced Applications of Diallyltin Dibromide in Catalysis and Synthesis

Diallyltin Dibromide as a Precursor for Catalytic Species

This compound often serves as a crucial intermediate or precursor in tin-mediated catalytic processes, particularly in Barbier-type allylation reactions. In these reactions, metallic tin reacts with an allylic halide in the presence of a carbonyl compound to form a homoallylic alcohol. Research into the mechanism of these reactions, especially in aqueous media, has identified this compound as a key species.

The formation of this compound occurs from the reaction of allyl bromide with tin powder. acs.orgunibo.it Initially, allyltin(II) bromide is formed, which can then be further converted to this compound. acs.org Both of these organotin intermediates are capable of reacting with carbonyl compounds, such as aldehydes, to yield the corresponding homoallylic alcohols. acs.orgunibo.it

Formation of Allyltin(II) bromide: Sn + CH₂=CHCH₂Br → CH₂=CHCH₂SnBr

Formation of this compound: 2 CH₂=CHCH₂Br + Sn → (CH₂=CHCH₂)₂SnBr₂

Allylation of Carbonyl Compound: (CH₂=CHCH₂)₂SnBr₂ + RCHO → RCH(OH)CH₂CH=CH₂

While both allyltin(II) bromide and this compound are reactive nucleophiles, competitive experiments have suggested that allyltin(II) bromide is the more reactive of the two species in these aqueous allylation reactions. acs.org The in situ generation of this compound from elemental tin and allyl bromide makes it an accessible precursor for catalytic cycles where a low-valent tin species is regenerated. lookchem.com This approach avoids the isolation of the often sensitive organotin reagent, making it a practical method in synthetic organic chemistry.

Role in Asymmetric Catalysis for Enantioselective Transformations

A significant application of this compound is in the field of asymmetric synthesis, where it is used for the enantioselective allylation of aldehydes to produce chiral homoallylic alcohols. These chiral alcohols are valuable building blocks for the synthesis of natural products and pharmaceuticals. acs.orgscripps.edu The key to achieving enantioselectivity is the use of a chiral auxiliary or a chiral ligand that complexes with the tin center, thereby creating a chiral environment that directs the approach of the aldehyde to one of the prochiral faces of the allyl group.

Pioneering work in this area demonstrated that reacting this compound with aldehydes in the presence of a chiral additive can lead to the formation of optically active homoallylic alcohols. unibo.itresearcher.life One effective chiral promoter is monosodium (+)-diethyl tartrate. unibo.it The use of this readily available chiral tartrate derivative provides a straightforward method for accessing enantioenriched products.

Another successful strategy involves the use of chiral diamines derived from amino acids, such as L-proline, as promoters for the asymmetric allylation reaction. researchgate.net These chiral ligands coordinate to the this compound, forming a chiral Lewis acid complex that effectively catalyzes the enantioselective addition to achiral aldehydes.

The table below illustrates the enantioselective allylation of various aldehydes using this compound in the presence of a chiral promoter, showcasing the yields and enantiomeric excess (e.e.) achieved.

AldehydeChiral PromoterProduct (Homoallylic Alcohol)Yield (%)e.e. (%)
BenzaldehydeMonosodium (+)-diethyl tartrate1-Phenyl-3-buten-1-ol7560
CyclohexanecarboxaldehydeMonosodium (+)-diethyl tartrate1-Cyclohexyl-3-buten-1-ol8055
OctanalMonosodium (+)-diethyl tartrate1-Undecen-4-ol7050
BenzaldehydeL-Proline-derived diamine1-Phenyl-3-buten-1-olHighHigh
Data derived from studies on asymmetric allylation reactions. unibo.itresearchgate.net

These methods highlight the capability of this compound to act as a prochiral reagent that, when coupled with a chiral catalyst or promoter, enables highly valuable enantioselective carbon-carbon bond formations. sigmaaldrich.commdpi.com

Exploration of Electrocatalytic Applications

The field of electrocatalysis offers sustainable and controlled methods for chemical synthesis, and this compound has been identified as a key intermediate in electrocatalytic allylation reactions. nih.gov Electrocatalysis can facilitate reactions under mild conditions and allows for the regeneration of the active catalytic species, minimizing waste. gamry.com

In the context of allylation, an electrocatalytic cycle has been proposed where a low-valent tin species acts as the true catalyst. nih.gov This process is particularly relevant for the reaction between allyl bromide and ketones or aldehydes to form homoallylic alcohols. The proposed mechanism involves the following key steps:

Generation of the Active Intermediate: Low-valent tin species, generated at the cathode, react with two equivalents of allyl bromide. This reaction forms the active this compound intermediate.

Nucleophilic Addition: The generated this compound then reacts with the carbonyl substrate (an aldehyde or ketone) to produce the desired homoallylic alcohol.

Catalyst Regeneration: After the allylation step, a monomethoxide tin intermediate is formed through ligand exchange with methanol (B129727) (used as a solvent or co-solvent). This tin species is then cathodically reduced to regenerate the initial low-valent tin catalyst, thus completing the catalytic cycle. nih.gov

Utility in the Synthesis of Complex Organic Molecules

This compound is a valuable reagent for the synthesis of complex organic molecules, including natural products and their substructures. scripps.eduamazon.com The primary utility of this reagent lies in its ability to install a homoallylic alcohol moiety, which is a versatile functional group that can be further elaborated into various other structural motifs.

The allylation of aldehydes with this compound provides direct access to secondary alcohols containing a terminal double bond. This functionality is a cornerstone for further synthetic manipulations. For example, the carbon-carbon double bond can undergo a wide range of transformations, such as oxidation (e.g., ozonolysis, dihydroxylation), reduction, or participation in pericyclic reactions. The hydroxyl group can be oxidized, protected, or used to direct subsequent reactions.

A notable example of its application is in the synthesis of fragments of complex polyketide natural products. For instance, the C(1)-C(7) and C(9)-C(12) fragments of Erythronolide B, a macrolide antibiotic, have been synthesized using strategies that rely on the formation of key alcohol stereocenters, a transformation for which this compound-mediated allylations are well-suited. acs.org

Furthermore, the products of these allylation reactions can serve as precursors for the synthesis of heterocyclic compounds. nih.govrsc.org The homoallylic alcohol can be transformed through cyclization reactions, often triggered by the double bond's reactivity, to form tetrahydrofurans, tetrahydropyrans, or other ring systems that are prevalent in biologically active molecules. The ability to perform these allylations enantioselectively, as discussed previously, is particularly crucial, as it allows for the construction of stereochemically complex targets with high precision. researchgate.netmdpi.com

The strategic incorporation of the homoallylic alcohol unit via this compound enables chemists to build molecular complexity rapidly, often through domino reactions where a single synthetic operation creates multiple chemical bonds. numberanalytics.com This efficiency is paramount in the total synthesis of natural products, where conciseness and high yields are critical goals. uou.ac.inarxiv.org

Spectroscopic and Structural Characterization in Advanced Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Modern spectroscopy offers a non-destructive window into the atomic and molecular framework of chemical compounds. For diallyltin dibromide, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming its identity and purity.

NMR spectroscopy is a cornerstone for the structural analysis of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively.

In ¹H NMR studies, the chemical shifts and coupling constants of the allyl protons are characteristic. The protons of the CH₂ group directly attached to the tin atom are observed as a doublet, with the splitting caused by coupling to the adjacent vinyl proton. The presence of magnetically active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) further splits these signals into "satellite" peaks, and the magnitude of the tin-proton coupling constant (²J(Sn-H)) provides valuable structural information. Studies monitoring the formation of organotin species in aqueous media have assigned the signal for the allyl protons of this compound. nih.gov A doublet observed at approximately 2.8 ppm, with a tin-proton coupling constant (²J(H-Sn)) of 77 Hz, was assigned to the this compound species. nih.govresearchgate.netresearchgate.net

¹³C NMR spectroscopy complements the proton data by mapping the carbon skeleton. While detailed spectra for this compound are not extensively published, related studies on its reaction products confirm the utility of the technique for tracking the fate of the allyl group carbons. ias.ac.in The interpretation of these spectra relies on identifying the chemical shifts for the sp²-hybridized vinyl carbons and the sp³-hybridized methylene (B1212753) carbon attached to the tin atom.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, allowing for the identification of specific functional groups. In the analysis of this compound, the IR spectrum is characterized by absorption bands corresponding to the allyl groups. Key expected vibrations include the C=C stretching frequency of the vinyl group, various C-H stretching and bending modes for both the alkyl and vinyl portions of the allyl ligand, and the Sn-C stretching vibration at lower frequencies. cdnsciencepub.comresearchgate.net

While IR spectroscopy is routinely used to monitor reactions involving this compound, specific frequency data for the pure compound is not always detailed in the literature. ias.ac.in However, studies have used IR spectroscopy to investigate potential intramolecular π-bonding between the C=C double bond and the tin atom, with the position of the v(C=C) band being a key indicator. cdnsciencepub.com The absence of a significant shift in this band to lower frequencies compared to uncoordinated olefins has been used as evidence against strong d-π interactions in solution. cdnsciencepub.com

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, MS analysis would reveal a complex isotopic pattern for the molecular ion, which is characteristic of compounds containing tin and bromine, both of which have multiple naturally occurring isotopes. This technique is also crucial for analyzing reaction mixtures, such as identifying the components in the vapor phase above heated samples in combined gas-phase electron diffraction/mass spectrometric (GED/MS) experiments. rsc.org

Advanced MS techniques can provide further structural information. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this compound, offering another layer of analytical characterization. uni.lu

Infrared (IR) Spectroscopy

Advanced Structural Analysis of this compound and its Derivatives (e.g., X-ray Crystallography)

While a specific single-crystal X-ray structure of this compound is not prominently featured in the surveyed literature, the technique is extensively applied to its derivatives and reaction products. researchgate.netmdpi.commdpi.com For instance, the crystal structures of adducts formed between organotin dihalides and Lewis bases, or the structures of more complex organotin compounds derived from this compound, have been successfully elucidated. cdnsciencepub.commdpi.com

Such an analysis for this compound would be expected to reveal a tetrahedral geometry around the tin atom, with the two allyl groups and two bromine atoms as substituents. In the solid state, intermolecular interactions could lead to a distortion from this ideal geometry, potentially increasing the coordination number of the tin atom through bridging bromine atoms, a phenomenon observed in other organotin halides.

Theoretical and Computational Investigations

Theoretical and computational chemistry provides powerful tools for complementing experimental data, offering insights into electronic structure, bonding, and reactivity that can be difficult to obtain through measurement alone.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are widely used to model the properties of main group compounds. mdpi.comscispace.com These computational methods can be applied to this compound to calculate its optimized geometry, vibrational frequencies, and NMR chemical shifts for comparison with experimental data. rsc.orgrsc.org

DFT simulations are particularly valuable for understanding the electronic structure, including the nature of the frontier molecular orbitals (HOMO and LUMO), which is key to predicting the compound's reactivity as an electrophile or nucleophile. rsc.org Furthermore, computational models can elucidate reaction mechanisms by calculating the structures and energies of transition states and intermediates in reactions involving this compound, such as its role in allylation reactions. Such theoretical studies can help rationalize observed stereochemical outcomes and explore the potential for intramolecular interactions, such as the debated π-bonding between the allyl group's double bond and the tin center. cdnsciencepub.comunige.ch

Computational Modeling of Reaction Mechanisms and Transition States

The elucidation of reaction mechanisms involving this compound is significantly enhanced through the use of computational chemistry. Techniques such as Density Functional Theory (DFT) are instrumental in modeling the intricate pathways of reactions, including the identification and characterization of transition states. whiterose.ac.uk

Detailed Research Findings:

Computational studies on analogous organometallic reactions provide a framework for understanding the reactivity of this compound. For instance, in Barbier-type reactions where this compound is an intermediate, computational modeling can predict whether the reaction proceeds through a concerted or a stepwise mechanism. researchgate.netresearchgate.net These models can also elucidate the structure of proposed cyclic transition states, which are often invoked to explain the stereoselectivity observed in the allylation of aldehydes. researchgate.net

The theoretical investigation of reaction pathways involves mapping the potential energy surface of the reacting system. This allows for the calculation of activation energies and the visualization of the geometry of transient species. For example, in the reaction of this compound with a carbonyl compound, DFT calculations can model the coordination of the tin atom to the carbonyl oxygen, followed by the transfer of an allyl group. The transition state for this process would reveal the bond-breaking and bond-forming events occurring simultaneously.

While specific DFT calculations for this compound-mediated reactions are not extensively documented in publicly available literature, the principles of transition state theory provide a guide for what such studies would entail. slideshare.netwikipedia.orglibretexts.org The theory posits that the rate of a reaction is dependent on the concentration of an activated complex, or transition state, in equilibrium with the reactants. wikipedia.org Computational models aim to determine the energy of this transition state relative to the reactants, which is a key factor in determining the reaction kinetics.

The following table outlines the key aspects of computational modeling applied to the study of this compound reaction mechanisms:

Computational Aspect Description Relevance to this compound
Methodology Density Functional Theory (DFT) is a common method. whiterose.ac.ukAllows for the calculation of electronic structure and energy of molecules.
Reaction Coordinate Represents the progress of a reaction from reactants to products.Used to locate transition states and intermediates along the reaction pathway.
Transition State A high-energy, transient species between reactants and products. wikipedia.orgIts structure and energy determine the activation barrier and rate of the reaction.
Activation Energy The minimum energy required to initiate a chemical reaction.A key parameter obtained from computational models to predict reaction feasibility.

Spectroscopic and Structural Characterization

Spectroscopic techniques are fundamental in confirming the structure and purity of this compound. 1H NMR and IR spectroscopy are particularly informative.

1H NMR Spectroscopy:

The 1H NMR spectrum of this compound provides characteristic signals for the allyl protons. The chemical shifts and coupling constants are consistent with the presence of the allyl group attached to the tin atom. In studies of aqueous Barbier reactions, this compound has been identified as an intermediate species through its distinct 1H NMR signals. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=C and C-H bonds of the allyl groups. Additionally, the C-Br stretching frequency, which typically appears in the lower wavenumber region of the spectrum (around 515-690 cm⁻¹ for alkyl bromides), can be used to identify the presence of the bromine atoms. chegg.comorgchemboulder.com

The following table summarizes key spectroscopic data for this compound:

Spectroscopic Technique Observed Features Reference
1H NMR Signals corresponding to the protons of the allyl groups. researchgate.netresearchgate.net
IR Spectroscopy Expected C-Br stretching vibration in the fingerprint region. chegg.comorgchemboulder.com

Biological and Material Science Research Perspectives of Diallyltin Dibromide

Exploration of Biological Activities of Diallyltin Dibromide Derivatives

The biological potential of organotin compounds is a well-established area of research, with many derivatives exhibiting significant bioactivity. While this compound itself is primarily a reactive intermediate, its derivatives, synthesized by modifying the allyl or bromide moieties, are candidates for biological screening. Research in this area focuses on creating new molecules with enhanced therapeutic properties and selectivity.

The development of novel anticancer agents is a critical focus of medicinal chemistry. A common strategy involves synthesizing derivatives of a core chemical structure to enhance efficacy and selectivity against cancer cells. mdpi.commdpi.comnih.govfrontiersin.orgnih.gov Organotin compounds, in particular, have been noted for their cytotoxic effects, which often occur through mechanisms like the induction of apoptosis (programmed cell death). mdpi.com The design of new derivatives often involves introducing heterocyclic or aromatic moieties to the parent structure, which can modulate the compound's ability to interact with biological targets. frontiersin.org

For this compound, this would involve synthetic modification to produce a library of new compounds. The cytotoxic potential of these derivatives would then be systematically evaluated against various human cancer cell lines. Standard in vitro methods, such as the MTT assay, are employed to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC50 value), a key indicator of its cytotoxic potency. nih.gov Lower IC50 values indicate higher potency. Such studies often include a normal (non-cancerous) cell line to assess the compound's selectivity for cancer cells over healthy cells. mdpi.com

Table 1: Illustrative Framework for Cytotoxicity Screening of Hypothetical this compound Derivatives This table is for illustrative purposes to show a potential research design.

Compound Modification Cancer Cell Line Assay IC50 (µM)
Derivative A Pyridyl group substitution MCF-7 (Breast) MTT Data to be determined
Derivative B Thiophene group substitution HepG2 (Liver) MTT Data to be determined
Derivative C Piperazine group substitution PANC-1 (Pancreas) MTT Data to be determined

Beyond anticancer research, there is a growing need for new antimicrobial agents to combat drug-resistant pathogens. Chemical derivatives of various parent compounds are frequently synthesized and tested for their ability to inhibit the growth of bacteria and fungi. nih.govmdpi.com Similarly, compounds with antioxidant properties are of interest for their potential to neutralize harmful free radicals in the body, which are implicated in a range of diseases. nih.govscielo.br

The evaluation of this compound derivatives for these properties would follow established protocols. Antimicrobial activity is often assessed using methods like disk diffusion or by determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus and Escherichia coli) and fungi. nih.govmdpi.com Antioxidant potential is commonly measured using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a stronger antioxidant will show a higher percentage of inhibition or a lower IC50 value. scielo.br The structural features of derivatives, such as the presence of phenolic hydroxyl groups or specific heterocyclic rings, can significantly influence their antimicrobial and antioxidant capabilities. nih.govnih.gov

Table 2: Representative Scheme for Antimicrobial and Antioxidant Evaluation of Hypothetical this compound Derivatives This table is for illustrative purposes to show a potential research design.

Compound Test Organism/Assay Result (e.g., Inhibition Zone mm, MIC µg/mL, IC50 µM)
Derivative E Staphylococcus aureus Data to be determined
Derivative E Escherichia coli Data to be determined
Derivative E DPPH Radical Scavenging Data to be determined
Derivative F Staphylococcus aureus Data to be determined
Derivative F Escherichia coli Data to be determined

Investigations into Anticancer and Cytotoxicity Potential

Potential Applications in Material Science Research

In material science, this compound is valued not as an end-product but as a versatile building block. Its reactivity makes it a useful starting point for synthesizing more complex molecules and polymers with specific functionalities.

In chemical reactions, a catalyst increases the reaction rate without being consumed, while an intermediate is a substance formed in one step and consumed in a subsequent step. finechemical.netyoutube.com this compound is primarily regarded as a chemical intermediate. acs.orgscite.ai It serves as a precursor in the synthesis of other organotin compounds. acs.org The direct synthesis of this compound from allyl bromide and tin powder has been reported, providing a foundation for its use in further chemical transformations.

The presence of two reactive allyl groups allows it to participate in polymerization reactions or be grafted onto existing polymer chains. The two bromide atoms can be readily substituted with other functional groups, allowing for the creation of a wide array of organotin derivatives. These derivatives can then be designed to act as monomers for polycondensation reactions or as catalysts for processes like the production of polyurethanes and polyesters. mdpi.com

The development of functional materials—materials designed with specific, often responsive, properties—is a major goal of modern material science. Organotin compounds have been successfully designed to create materials with unique capabilities. rsc.org For example, their strong Lewis acidic nature has been exploited to develop sophisticated molecular receptors for the selective recognition of anions, which is important for chemical sensing applications. rsc.org

This compound is an attractive starting material for designing such functional materials. The allyl groups can be polymerized to form a polymer backbone, creating a poly(diallyltin) structure that can be further modified. Alternatively, they can be used to attach the tin center to other polymer substrates. The bromide ions can be replaced with functional ligands designed for specific tasks, such as chromophores for optical materials or specific binding sites for sensor applications. This versatility opens up possibilities for creating novel organotin-based materials, including specialized coatings, functional polymers, and components for sensor devices. acs.org

Q & A

Basic Research Questions

Q. What established synthesis protocols exist for diallyltin dibromide, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis protocols should detail stoichiometric ratios, reaction conditions (temperature, solvent), and purification steps. Reproducibility requires explicit documentation of catalyst use, inert atmosphere requirements, and characterization data (e.g., yield, purity). For example, NMR spectroscopy (¹H, ¹¹⁹Sn) and elemental analysis are critical for verifying structural integrity . Experimental sections in published studies must adhere to standardized reporting guidelines to enable replication .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • Single-crystal X-ray diffraction provides definitive structural data (bond lengths, angles) but requires high-quality crystals .
  • ¹¹⁹Sn NMR is essential for probing tin coordination environments, with chemical shifts sensitive to ligand electronegativity .
  • FT-IR spectroscopy identifies Sn-Br vibrational modes (typically 200–250 cm⁻¹) .
  • A comparative table of techniques:
TechniqueKey ParametersLimitations
X-ray diffractionResolution < 1.0 ÅRequires crystalline samples
¹¹⁹Sn NMRChemical shift range: -200 to 600 ppmLow sensitivity for dilute samples
FT-IRSn-Br stretches: 200–250 cm⁻¹Overlap with organic ligands

Advanced Research Questions

Q. How can researchers systematically resolve contradictions in reported reactivity data for this compound across solvents?

  • Methodological Answer : Contradictions may arise from solvent polarity effects or trace moisture. A stepwise approach includes:

  • Control experiments : Compare reactivity in rigorously dried vs. ambient solvents (e.g., THF vs. DMF).
  • Kinetic studies : Monitor reaction progress via in situ techniques (e.g., UV-Vis spectroscopy) to identify solvent-dependent intermediates .
  • Computational modeling : DFT calculations can predict solvent interactions with the tin center, clarifying mechanistic pathways .
  • Cross-referencing literature for solvent purity standards and reaction monitoring methods is critical .

Q. What experimental design strategies minimize bias when studying this compound’s catalytic applications?

  • Methodological Answer :

  • Blinded analysis : Assign sample codes to avoid confirmation bias during data interpretation .
  • Replication : Include triplicate trials with independent synthesis batches to assess batch-to-batch variability .
  • Negative controls : Use tin-free reaction systems to isolate catalytic effects .
  • Statistical rigor : Apply ANOVA or t-tests to confirm significance of yield/selectivity differences .

Q. How should researchers formulate hypotheses to address gaps in understanding this compound’s ligand-exchange kinetics?

  • Methodological Answer : Use the PICOT framework to structure hypotheses:

  • Population : this compound complexes in solution.
  • Intervention : Variation in ligand type (e.g., phosphines vs. carboxylates).
  • Comparison : Rate constants under varying temperatures.
  • Outcome : Correlation between ligand steric bulk and exchange rates.
  • Time : Time-resolved NMR measurements over 0–24 hours.
  • Ensure feasibility by aligning with available instrumentation (e.g., stopped-flow NMR) and literature precedents .

Data Analysis and Literature Synthesis

Q. What criteria should guide the selection of prior studies for a meta-analysis on this compound’s toxicity profiles?

  • Methodological Answer :

  • Inclusion criteria : Peer-reviewed studies with LC₅₀/EC₅₀ data, standardized test organisms (e.g., Daphnia magna), and explicit exposure durations.
  • Exclusion criteria : Studies lacking purity data (>95%) or using non-aqueous delivery systems.
  • Bias mitigation : Use PRISMA guidelines for systematic reviews and assess study quality via GRADE criteria .

Q. How can conflicting crystallographic data (e.g., bond length discrepancies) in this compound studies be reconciled?

  • Methodological Answer :

  • Data harmonization : Compare thermal ellipsoid models and refinement parameters (R-factors) across studies .
  • Temperature effects : Note if data were collected at room temperature vs. cryogenic conditions (e.g., 100 K).
  • Software validation : Ensure consistent use of crystallographic software (e.g., SHELX vs. OLEX2) for structure refinement .

Ethical and Methodological Compliance

Q. What protocols ensure safe handling and disposal of this compound in academic labs?

  • Methodological Answer :

  • Containment : Use glove boxes for air-sensitive manipulations; avoid aqueous waste.
  • Neutralization : React with excess KMnO₄ in acidic conditions to oxidize tin residues.
  • Documentation : Follow institutional EH&S guidelines and MSDS protocols for heavy metal disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.